2-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)cyclohexane-1,3-dione
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Overview
Description
2-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)cyclohexane-1,3-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a cyclohexanedione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)cyclohexane-1,3-dione typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine with 1,3-cyclohexanedione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)cyclohexane-1,3-dione is unique due to its combination of a pyridine ring with chloro and trifluoromethyl substituents and a cyclohexanedione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H11ClF3N3O2 |
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Molecular Weight |
333.69 g/mol |
IUPAC Name |
2-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H11ClF3N3O2/c14-9-4-7(13(15,16)17)5-18-12(9)20-19-6-8-10(21)2-1-3-11(8)22/h4-6,21H,1-3H2,(H,18,20)/b19-6+ |
InChI Key |
XYOMEMAWULSYHE-KPSZGOFPSA-N |
Isomeric SMILES |
C1CC(=C(C(=O)C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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